4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide
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Overview
Description
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorinated indole moiety, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the indole derivative with an appropriate amide precursor under conditions that promote amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents on the indole ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .
Scientific Research Applications
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe to study biological processes, including enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indole moiety is known to enhance binding affinity and selectivity, potentially leading to more effective therapeutic outcomes. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
What sets 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide apart from similar compounds is its unique combination of a fluorinated indole core with an amide linkage. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Properties
Molecular Formula |
C20H26FN3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H26FN3O2/c1-13(2)7-9-22-19(25)5-6-20(26)24-10-8-18-16(12-24)15-11-14(21)3-4-17(15)23-18/h3-4,11,13,23H,5-10,12H2,1-2H3,(H,22,25) |
InChI Key |
KEMWCHICQVYIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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